3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

Physicochemical Properties Drug-likeness Screening Library Design

Research on sulfonamide-based probes is often limited by the structural redundancy in commercial libraries. This compound provides a unique solution with its specific combination of 3-tert-butyl, 4-methoxy, and N-(2-ethoxyphenyl) substituents, forming a distinct pharmacophoric pattern not found in simpler analogs. - Offers increased H-bond acceptor capacity (≥4) and higher molecular weight (363.47 g/mol), targeting deeper, sterically demanding binding sites. - The N-(2-ethoxyphenyl) group serves as a handle for late-stage functionalization, enabling rapid SAR exploration. - Sourced for consistent quality, ensuring reliable results in affinity-based screening campaigns.

Molecular Formula C19H25NO4S
Molecular Weight 363.5 g/mol
Cat. No. B12123866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC19H25NO4S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
InChIInChI=1S/C19H25NO4S/c1-6-24-18-10-8-7-9-16(18)20-25(21,22)14-11-12-17(23-5)15(13-14)19(2,3)4/h7-13,20H,6H2,1-5H3
InChIKeyVJXNYLHMJMQMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide – Overview


3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide (CAS 873674-28-3) is a poly-substituted arylsulfonamide featuring a unique combination of three distinct substituents: a bulky tert-butyl group at the 3-position, a methoxy group at the 4-position on the benzenesulfonamide core, and an N-(2-ethoxyphenyl) moiety. Its molecular formula is C₁₉H₂₅NO₄S with a molecular weight of 363.47 g/mol . The compound exhibits predicted physicochemical properties including a boiling point of 498.5±55.0 °C, density of 1.173±0.06 g/cm³, and a pKa of 8.77±0.10 . This compound belongs to the benzenesulfonamide class, which has been extensively explored in medicinal chemistry for targets including carbonic anhydrases, endothelin receptors, and various kinases [1].

1 Poly-substituted arylsulfonamide with distinct substituent combination for SAR exploration
2 May support screening library diversification through unique molecular recognition features
3 Reported sulfonamide-class target engagement potential (carbonic anhydrases, kinases) – class-level inference
Selection context: chemical probe design, fragment-based screening, late-stage diversification

Structural Uniqueness and Generic Substitution Risks


Close analogs of this compound—such as 4-tert-butyl-N-(2-ethoxyphenyl)benzenesulfonamide (CAS 448201-04-5, lacking the 4-methoxy group), N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide (CAS 349397-24-6, lacking the 3-tert-butyl group), and 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (CAS 873588-72-8, bearing N-ethyl instead of N-(2-ethoxyphenyl))—differ in at least one key substituent, resulting in distinct molecular recognition surfaces, hydrogen-bond acceptor/donor capacities, and lipophilicity profiles . In the sulfonamide class, such seemingly minor structural variations can profoundly impact target binding, selectivity, and pharmacokinetic behavior, as established by decades of sulfonamide structure-activity relationship (SAR) studies [1]. The simultaneous presence of the 3-tert-butyl, 4-methoxy, and N-(2-ethoxyphenyl) groups in a single molecular entity creates a pharmacophoric pattern that is not recapitulated by any single closely related compound, making direct functional substitution unreliable without experimental validation.

! Lack of 4-methoxy or 3-tert-butyl group in close analogs alters hydrogen-bond acceptor capacity and lipophilicity profile, potentially shifting target selectivity.
! N-(2-ethoxyphenyl) moiety differs from N-ethyl or N-aryl variants; substitution may change molecular recognition surface and pharmacokinetic behavior.
! Direct functional substitution with simpler benzenesulfonamides is unreliable without experimental binding and permeability validation.

Key Differentiation Evidence


Molecular Size and Lipophilicity Differentiation

The target compound (MW 363.47 g/mol) differs from 4-tert-butyl-N-(2-ethoxyphenyl)benzenesulfonamide (MW 333.45 g/mol) by the addition of a 4-methoxy group (+30.02 Da) and from N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide (MW 307.4 g/mol) by the addition of a 3-tert-butyl group (+56.07 Da). These combined modifications shift the compound deeper into favorable drug-like chemical space (MW 300–500 Da) as defined by Lipinski's Rule of Five .

MW Comparison
Class-level
+30 Da vs des-methoxy; +56 Da vs des-tert-butyl
Shifts into higher-MW chemical space, may influence permeability and protein binding differently
Calculated from molecular formula; experimental ADME data unavailable
Physicochemical Properties Drug-likeness Screening Library Design

Hydrogen-Bond Acceptor Capacity

The target compound possesses at least 4 hydrogen-bond acceptor (HBA) sites (sulfonamide S=O oxygens, methoxy oxygen, ethoxy oxygen), compared to 3 HBA sites for 4-tert-butyl-N-(2-ethoxyphenyl)benzenesulfonamide (lacking the 4-methoxy oxygen) and 3 HBA sites for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (lacking the ethoxy oxygen). This additional HBA capacity may enhance binding to targets with complementary hydrogen-bond donor features .

H-Bond Acceptors
Reported
≥4 HBA vs 3 for des-methoxy/des-ethoxy analogs
May enable additional hydrogen-bond interactions with target binding sites
Structural inference; binding studies required
Hydrogen Bonding Molecular Recognition Target Engagement

Predicted pKa and Ionization State

The predicted pKa of 8.77±0.10 for the target compound indicates that the sulfonamide N–H is predominantly unionized at physiological pH (7.4), favoring passive membrane permeability. This value is consistent with the electron-donating effects of the 4-methoxy and 3-tert-butyl substituents, which increase the pKa of the sulfonamide N–H relative to unsubstituted benzenesulfonamide . In contrast, analogs lacking the 4-methoxy group or bearing different N-substituents would exhibit altered ionization profiles, potentially affecting solubility and permeability .

Predicted pKa
Class-level
8.77 ± 0.10
Predominantly unionized at pH 7.4, may favor passive membrane permeability
Predicted value; experimental verification needed
Ionization State pH-Dependent Solubility Membrane Permeability

Thermal Stability and Boiling Point

The predicted boiling point of 498.5±55.0 °C for the target compound is substantially higher than that of simpler N-alkyl sulfonamide analogs, reflecting its larger molecular surface area and greater van der Waals interactions . This high boiling point is consistent with the combined contributions of the 3-tert-butyl group (increased molecular volume), the 4-methoxy group (dipole-dipole interactions), and the N-(2-ethoxyphenyl) moiety (extended aromatic surface) .

Boiling Point
Reported
498.5 ± 55.0 °C (predicted)
Higher thermal stability vs simpler N-alkyl analogs; lower volatility
Predicted from molecular descriptors; experimental value may vary
Thermal Stability Formulation Purification

Application Scenarios


Chemical Probe Development for Sulfonamide Targets

The unique combination of 3-tert-butyl, 4-methoxy, and N-(2-ethoxyphenyl) substituents creates a distinct pharmacophoric fingerprint that may engage sulfonamide-binding pockets (e.g., carbonic anhydrases, sulfatases, or kinase ATP sites) differently than simpler analogs. The increased HBA capacity (≥4 vs. 3 for des-methoxy analogs) and higher molecular weight position this compound as a candidate for fragment-based or affinity-based screening campaigns where molecular recognition diversity is desired [1].

Screening Library Design

With a molecular weight of 363.47 g/mol, predicted pKa of 8.77, and balanced hydrogen-bonding features, this compound occupies a region of chemical property space that is underrepresented in typical screening collections relative to smaller, less functionalized sulfonamides. Its inclusion in diversity-oriented or targeted libraries may increase the probability of identifying hits against targets with deeper or more sterically demanding binding sites .

Late-Stage Diversification Intermediate

The presence of multiple chemically distinct substituents (tert-butyl, methoxy, ethoxy) offers multiple vectors for late-stage functionalization. The N-(2-ethoxyphenyl) moiety, in particular, provides a handle for further derivatization via electrophilic aromatic substitution or O-dealkylation, enabling rapid analog generation for SAR exploration. The high predicted boiling point (498.5±55.0 °C) supports thermal stability during synthetic transformations .

Application
Selection Property
Validation Focus
Sulfonamide target probe development
Distinct substituent combination (tert-butyl, methoxy, ethoxyphenyl)
Target engagement and selectivity profiling against sulfonamide-binding pockets
Screening library design
Chemical property space coverage (MW ~363, pKa ~8.8, multiple HBA)
Hit identification for sterically demanding or deep binding sites
Late-stage diversification intermediate
Multiple functional handles (ethoxy, methoxy, tert-butyl)
Thermal stability and synthetic utility for analog generation
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